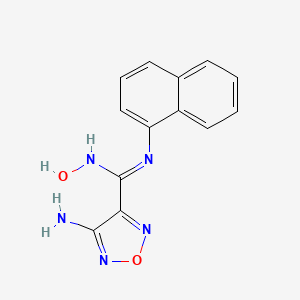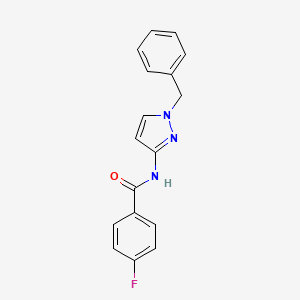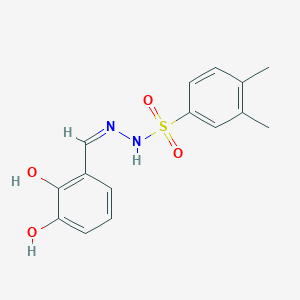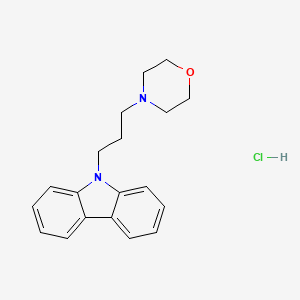![molecular formula C20H27N3 B5999062 N-(1-Benzyl-4-piperidyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine](/img/structure/B5999062.png)
N-(1-Benzyl-4-piperidyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Benzyl-4-piperidyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a benzyl group, a methyl group, and a pyridyl ethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-4-piperidyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 1-benzyl-4-piperidone with N-methyl-2-(2-pyridyl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Benzyl-4-piperidyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or pyridyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols.
Aplicaciones Científicas De Investigación
N-(1-Benzyl-4-piperidyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(1-Benzyl-4-piperidyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide: This compound is structurally similar but contains a benzylpropanamide group instead of a pyridyl ethylamine moiety.
N-(1-Phenethyl-4-piperidyl)propionanilide:
Uniqueness
N-(1-Benzyl-4-piperidyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine is unique due to its combination of a piperidine ring, benzyl group, methyl group, and pyridyl ethylamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
1-benzyl-N-methyl-N-(2-pyridin-2-ylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3/c1-22(14-10-19-9-5-6-13-21-19)20-11-15-23(16-12-20)17-18-7-3-2-4-8-18/h2-9,13,20H,10-12,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQCEVBFWJPZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-ethyl-4-piperidinyl)amino]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B5998987.png)

![4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5998999.png)
![1-[(E)-2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]ethenyl]-2-nitroguanidine](/img/structure/B5999011.png)
![2-allyl-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5999018.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B5999019.png)
![4-[(4Z)-4-[(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B5999035.png)
![N-(3-fluorophenyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B5999045.png)
![1-(2-{[allyl(2-propyn-1-yl)amino]methyl}phenoxy)-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B5999054.png)


![1-cyclopropyl-5-{[4-(5-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5999073.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(tetrahydro-2H-pyran-4-ylmethyl)amino]nicotinamide](/img/structure/B5999077.png)
